
2,3-Dichloro-6-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-6-fluoropyridine is a heterocyclic aromatic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the fluorination of 2,3-dichloropyridine using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 2,3-Dichloro-6-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in chemical syntheses.
科学研究应用
2,3-Dichloro-6-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2,3-Dichloro-6-fluoropyridine is primarily determined by its ability to undergo nucleophilic substitution and coupling reactions. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles and facilitates the formation of carbon-carbon and carbon-heteroatom bonds. These properties make it a versatile intermediate in the synthesis of bioactive compounds and materials.
相似化合物的比较
- 2,6-Dichloro-3-fluoropyridine
- 2,3,6-Trifluoropyridine
- 2,3-Dichloro-5-fluoropyridine
Comparison: Compared to its analogs, 2,3-Dichloro-6-fluoropyridine exhibits unique reactivity due to the specific positioning of the halogen atoms. This positioning influences its electronic properties and steric effects, making it more suitable for certain synthetic applications. For example, the presence of chlorine atoms at the 2 and 3 positions and a fluorine atom at the 6 position provides a distinct reactivity profile that can be exploited in selective functionalization reactions.
属性
CAS 编号 |
51991-32-3 |
|---|---|
分子式 |
C5H2Cl2FN |
分子量 |
165.98 g/mol |
IUPAC 名称 |
2,3-dichloro-6-fluoropyridine |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
InChI 键 |
QFAFGFDNNYWEQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


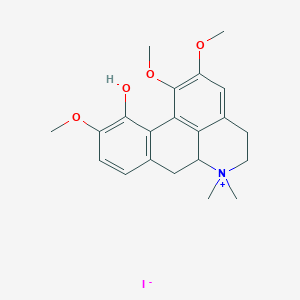
![N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)

![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)
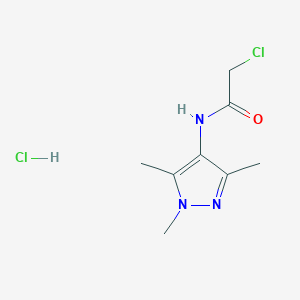

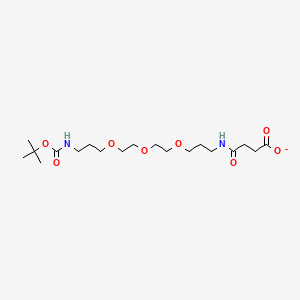
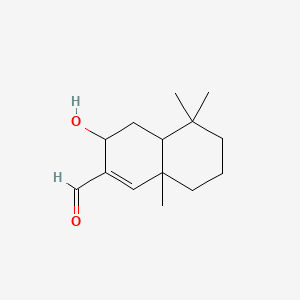
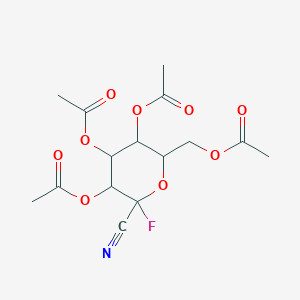
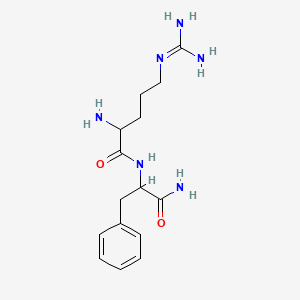
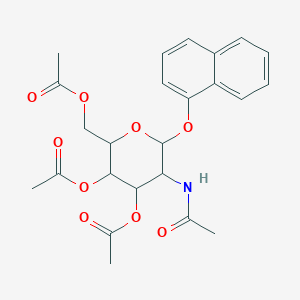
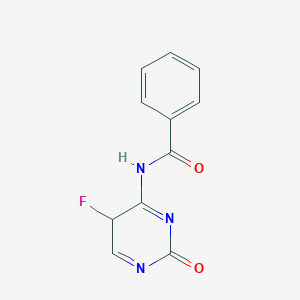
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
